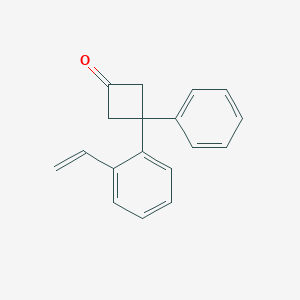
3-(2-Ethenylphenyl)-3-phenylcyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Ethenylphenyl)-3-phenylcyclobutan-1-one is an organic compound characterized by a cyclobutanone ring substituted with phenyl and ethenylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Ethenylphenyl)-3-phenylcyclobutan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethenylphenylmagnesium bromide with phenylacetyl chloride, followed by cyclization using a suitable catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Ethenylphenyl)-3-phenylcyclobutan-1-one undergoes various chemical reactions, including:
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Halogens, alkyl halides, and nucleophiles like amines and alcohols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
3-(2-Ethenylphenyl)-3-phenylcyclobutan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Ethenylphenyl)-3-phenylcyclobutan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
- 3-(2-Ethenylphenyl)-3-phenylcyclopentan-1-one
- 3-(2-Ethenylphenyl)-3-phenylcyclohexan-1-one
- 3-(2-Ethenylphenyl)-3-phenylcycloheptan-1-one
Comparison: Compared to its similar compounds, 3-(2-Ethenylphenyl)-3-phenylcyclobutan-1-one is unique due to its smaller ring size, which imparts distinct chemical and physical properties.
Properties
CAS No. |
918299-13-5 |
|---|---|
Molecular Formula |
C18H16O |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
3-(2-ethenylphenyl)-3-phenylcyclobutan-1-one |
InChI |
InChI=1S/C18H16O/c1-2-14-8-6-7-11-17(14)18(12-16(19)13-18)15-9-4-3-5-10-15/h2-11H,1,12-13H2 |
InChI Key |
ZWHJDACGSAYQCU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1C2(CC(=O)C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-2-(1-quinolin-8-ylsulfonylpyrrolo[2,3-b]pyridin-3-yl)ethanamine](/img/structure/B14189187.png)
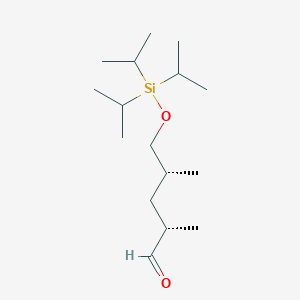
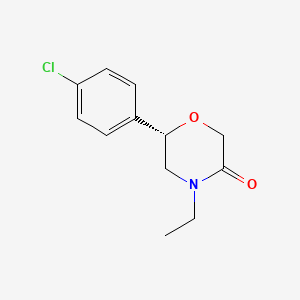
![1,1'-[{5-[(Prop-2-en-1-yl)oxy]-1,3-phenylene}bis(methylene)]bis(4-methoxybenzene)](/img/structure/B14189220.png)
![2-[(2H-1,3-Benzodioxol-5-yl)methylidene]-1,6,9-trioxaspiro[4.5]decane](/img/structure/B14189227.png)
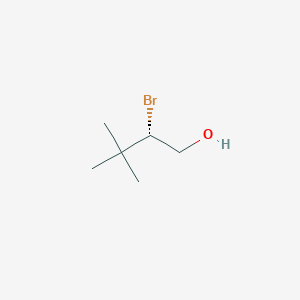
![(3R)-3-[(1R)-2-nitro-1-phenylethyl]oxan-4-one](/img/structure/B14189242.png)

![1-{2-[2-(2-Fluoroethoxy)ethoxy]ethyl}-2-nitro-1H-imidazole](/img/structure/B14189255.png)
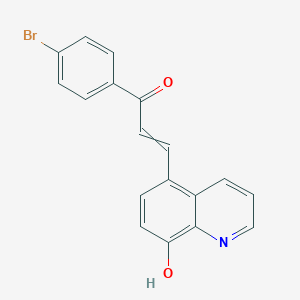
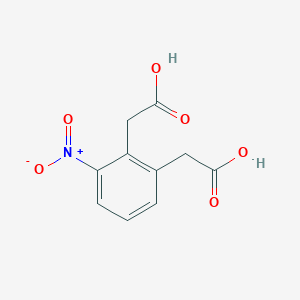
![9-Chloro-1,2-dimethyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B14189271.png)
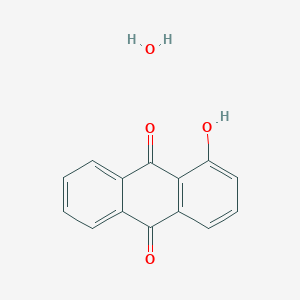
![2-Pyrimidinamine, 4-(6-bromo-4-propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14189279.png)
